molecular formula C10H13NO2 B8461822 3-Cyanocyclohex-3-en-1-yl propanoate

3-Cyanocyclohex-3-en-1-yl propanoate

Cat. No.: B8461822
M. Wt: 179.22 g/mol
InChI Key: OMICFTZAGGMBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyanocyclohex-3-en-1-yl propanoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(3-cyanocyclohex-3-en-1-yl) propanoate

InChI

InChI=1S/C10H13NO2/c1-2-10(12)13-9-5-3-4-8(6-9)7-11/h4,9H,2-3,5-6H2,1H3

InChI Key

OMICFTZAGGMBQF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCC=C(C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 L flask containing racemic 5-hydroxycyclohex-1-ene-1-carbonitrile (151 g, 1.22 mol), vinyl propionate (147 g, 1.47 mol), and MTBE (1.5 L) was added the enzyme AMANO Lipase PS from Burlholderiacepacia (20 g, Sigma-Aldrich). The mixture was stirred at ambient temperature for 48 hours. The mixture was filtered through celite and rinsed with MTBE. The filtrate was concentrated in vacuo to remove both solvent and unreacted vinyl propionate. The residue was diluted with brine (1.5 L) and extracted with hexanes (1000 mL+600 mL×3 respectively). The combined organics was washed with H2O (400 mL×5), then dried over anhydrous Na2SO4, and concentrated in vacuo to afford the title compound, which was used without further purification.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

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